TaxineB -

TaxineB

Catalog Number: EVT-13310045
CAS Number:
Molecular Formula: C33H45NO8
Molecular Weight: 583.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TaxineB is a natural product found in Taxus baccata with data available.
Overview

Taxine B is a toxic alkaloid primarily derived from the yew tree, specifically from species such as Taxus baccata and Taxus cuspidata. As a member of the taxine alkaloids, Taxine B is known for its potent cardiotoxic effects. The classification of Taxine B falls under the broader category of taxine alkaloids, which also includes Taxine A and several other related compounds. These alkaloids are notable for their complex structures and significant biological activities, particularly their interference with cardiac function.

Source and Classification

Taxine B is obtained from the leaves and seeds of yew trees, which are part of the family Taxaceae. The taxine alkaloids, including Taxine B, are classified as cardiotoxins due to their ability to affect heart function. The primary species that yield these alkaloids include:

  • Taxus baccata (European Yew)
  • Taxus cuspidata (Japanese Yew)

The chemical structure of Taxine B has been identified as C28H38O10C_{28}H_{38}O_{10}, indicating its complex molecular makeup .

Synthesis Analysis

Methods and Technical Details

The synthesis of Taxine B can be approached through various methods, primarily focusing on extraction from natural sources or synthetic analogs. The extraction typically involves:

  1. Solvent Extraction: Utilizing organic solvents to isolate alkaloids from plant material.
  2. Chromatographic Techniques: Such as high-performance liquid chromatography (HPLC) to purify the compound.

Synthetic routes have also been explored, particularly in relation to its structural analogs. For instance, methods involving the modification of baccatin III derivatives have been reported, where chemical transformations lead to the production of Taxine B .

Molecular Structure Analysis

Structure and Data

The molecular structure of Taxine B is characterized by a complex arrangement of rings and functional groups that contribute to its biological activity. Its structure can be represented as follows:

  • Molecular Formula: C28H38O10C_{28}H_{38}O_{10}
  • Molecular Weight: 534.6 g/mol

The compound features multiple hydroxyl groups and ester functionalities that are crucial for its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

Taxine B undergoes several chemical reactions that are essential for its biological activity. Notably, it interacts with sodium and calcium channels in myocardial cells, leading to increased intracellular calcium levels. This mechanism is similar to that of other cardiotoxic agents like verapamil but is more selective for cardiac tissues .

Key reactions include:

  • Electrophilic Interactions: With cardiac ion channels.
  • Hydrolysis: Of ester bonds under physiological conditions.

These reactions contribute to its cardiotoxic effects, manifesting as bradycardia and hypotension when ingested.

Mechanism of Action

Process and Data

The mechanism by which Taxine B exerts its toxic effects involves interference with cardiac ion channels:

  1. Calcium Channel Blockade: Taxine B inhibits calcium influx into cardiac cells, leading to decreased contractility.
  2. Sodium Channel Modulation: It alters sodium channel dynamics, affecting action potential propagation.

This dual action results in significant cardiovascular effects including reduced heart rate (bradycardia) and potential arrhythmias .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored under controlled conditions.
  • Reactivity: Reacts with strong acids and bases, leading to degradation or transformation.

Relevant data indicate that seasonal variations affect the concentration of Taxine B in yew plants, with higher levels present during winter months .

Applications

Scientific Uses

While Taxine B itself has no established medical applications due to its toxicity, it serves a significant role in pharmacological research. Its structural characteristics provide insights into:

  • Cardiotoxicity Studies: Understanding the mechanisms underlying heart-related toxicities.
  • Drug Development: Investigating potential analogs that could leverage similar mechanisms without adverse effects.

Additionally, research into related compounds like paclitaxel has highlighted the importance of yew-derived substances in cancer therapy, suggesting pathways for future pharmaceutical explorations involving safer derivatives or analogs of Taxine B .

Historical Context and Phytochemical Discovery of Taxine B

Historical Documentation of Yew Toxicity in Ancient Civilizations

The toxic reputation of yew (Taxus spp.) predates modern scientific classification, with documented use spanning over two millennia. Julius Caesar's accounts (102–44 B.C.) describe the suicide of Catuvolcus, king of the Eburones, using yew "juice" [1]. Celtic warriors employed yew sap to poison arrow tips during the Gaelic Wars, while various cultures utilized yew extracts as fish and animal poisons to aid hunting [1] [2]. During the 18th and 19th centuries, European and Indian practitioners prepared decoctions of yew leaves as abortifacients and emmenagogues [1]. These historical applications consistently noted a critical distinction: while the scarlet aril (berry flesh) appeared innocuous, other plant parts induced rapid mortality. Pliny the Elder (AD 77-79) specifically warned against yew wood vessels, noting that wine stored in such containers could prove fatal [10]. This empirical knowledge established yew as one of the earliest recognized plant toxins with cross-cultural significance.

Table 1: Historical Uses of Taxus spp. in Ancient Civilizations

Civilization/EraDocumented UsePlant Part UtilizedPrimary Purpose
Gaelic TribesArrow tip poisoningSap/Leaf extractsWarfare
Roman EmpireSuicide agent (Catuvolcus)"Yew juice"Ritual suicide
18th-19th C. EuropeDecoctionsLeavesAbortifacient/Emmenagogue
Pre-industrial HuntersSap preparationsBark/Leaf extractsHunting poisons
Ancient IndiaMedicinal preparationsLeavesTraditional medicine

Early Phytochemical Investigations (19th–Early 20th Century)

The scientific investigation of yew's toxic principles began in 1828 when Italian chemist Piero Peretti conducted the first chemical analysis of Taxus baccata leaves. His rudimentary methodology identified a "bitter volatile oil," oxalic acid lime, chlorophyll, and resin, though the toxic agent remained elusive [1] [7]. The breakthrough came in 1856 when German pharmacist H. Lucas isolated a white, non-crystalline alkaloid powder from yew foliage, naming it "taxine" [1]. This ill-defined mixture represented the first phytochemical evidence of yew's toxic principle. French chemist W. Marmé advanced this work in 1876 by isolating taxine in crystalline form, enabling more precise study [2].

In 1890, German chemists A. Hilger and F. Brande conducted elemental combustion analysis on taxine, proposing the molecular formula C₃₇H₅₂NO₁₀ – the first attempt to characterize its chemical nature [2]. Early pharmacological investigations by Winterstein and Iatrides (1921) demonstrated taxine's cardiovascular effects, administering lethal doses (0.004–0.009 g/kg) to rabbits and dogs and observing hypotension progressing to cardiac arrest [1]. These studies established taxine as a cardiotoxin but could not differentiate between multiple alkaloid components within the crude mixture.

Table 2: Key Milestones in Early Taxine Research (1828-1921)

YearResearcher(s)ContributionMethodological Approach
1828Piero PerettiFirst chemical analysis of yew leavesBasic component separation
1856H. LucasIsolation of crude "taxine" alkaloidAlkaloid precipitation techniques
1876W. MarméCrystallization of taxineSolvent recrystallization
1890Hilger & BrandeElemental analysis (C₃₇H₅₂NO₁₀)Combustion analysis
1921Winterstein & IatridesCardiovascular toxicity demonstrationIn vivo animal dosing experiments

Evolution from "Taxine" to Taxine B: Key Milestones in Structural Differentiation

For nearly a century following Lucas's discovery, "taxine" was erroneously considered a single alkaloid. This misconception persisted until 1956 when Graf and Boeddeker employed electrophoresis to separate taxine into distinct components. They identified two major bands: a fast-moving component (1.3% of alkaloid fraction) designated taxine A, and a slow-moving component (30% of alkaloid fraction) named taxine B [2] [7]. This electrophoretic separation revolutionized understanding of yew toxicity, revealing taxine as a complex mixture rather than a single compound.

Structural characterization advanced significantly through mid-20th century chemistry. Graf and colleagues established that taxines comprised diterpenoid cores (taxicins) esterified with β-dimethylamino-β-phenylpropionic acid and acetic acid [1]. Taxine B's structural complexity delayed full elucidation until 1991, when advanced NMR techniques confirmed its molecular architecture as 10β-acetoxy-1,2α,9α-trihydroxy-13-oxotaxa-4(20),11-dien-5α-yl (3R)-3-(dimethylamino)-3-phenylpropanoate [2]. This structural precision enabled differentiation from its isomer isotaxine B, a distinction critical for forensic detection [4].

Taxine B's dominance in the alkaloid profile (constituting up to 2% dry weight in T. baccata leaves) and potent cardiotoxicity established it as the principal toxic agent [1] [2]. Modern chromatographic analyses reveal significant interspecies variation: T. baccata and T. cuspidata contain abundant taxine B, while T. brevifolia contains minimal amounts [1] [9]. Seasonal fluctuations also occur, with maximal taxine B concentrations during winter months [1] [2].

Table 3: Comparative Alkaloid Distribution in Taxus Species

Taxus SpeciesCommon NameTaxine B AbundancePaclitaxel Content
T. baccataEuropean/English yewHigh (1.5-2% dry wt.)0.01% (bark)
T. cuspidataJapanese yewHigh1.67 mg/g
T. brevifoliaPacific/Western yewMinimal0.015% (bark)
T. mediaHybrid yewModerate1.22 mg/g
T. canadensisCanadian yewModerateNot quantified
T. wallichianaHimalayan yewVariableHigh 10-DAB III

The structural evolution of taxine research illustrates how technological advances transformed understanding: from Lucas's crude alkaloid (1856) to Graf's electrophoretic separation (1956) to definitive NMR structural assignment (1991). Each milestone refined the pharmacological focus toward taxine B as the primary toxic principle, while simultaneously distinguishing it from the structurally complex but therapeutically valuable paclitaxel discovered in T. brevifolia [7] [9].

Properties

Product Name

TaxineB

IUPAC Name

[(1R,2S,3R,5S,8R,9R,10R)-10-acetyloxy-1,2,9-trihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (3S)-3-(dimethylamino)-3-phenylpropanoate

Molecular Formula

C33H45NO8

Molecular Weight

583.7 g/mol

InChI

InChI=1S/C33H45NO8/c1-18-23(36)17-33(40)29(38)27-19(2)24(42-25(37)16-22(34(7)8)21-12-10-9-11-13-21)14-15-32(27,6)30(39)28(41-20(3)35)26(18)31(33,4)5/h9-13,22,24,27-30,38-40H,2,14-17H2,1,3-8H3/t22-,24-,27-,28+,29-,30-,32+,33-/m0/s1

InChI Key

XMZFIBDTPOUHMW-WUZHRMKGSA-N

Canonical SMILES

CC1=C2C(C(C3(CCC(C(=C)C3C(C(C2(C)C)(CC1=O)O)O)OC(=O)CC(C4=CC=CC=C4)N(C)C)C)O)OC(=O)C

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@](C2(C)C)(CC1=O)O)O)OC(=O)C[C@@H](C4=CC=CC=C4)N(C)C)C)O)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.